molecular formula C22H24N2O4S B2598592 3,4,5-trimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 896609-31-7

3,4,5-trimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B2598592
CAS No.: 896609-31-7
M. Wt: 412.5
InChI Key: BLNGQTBERIQYPF-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with three methoxy groups (OCH3) at positions 3, 4, and 5. The amide group is further substituted with a 2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide group, and a thiazole ring. These functional groups could potentially participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the benzene ring might make the compound relatively stable and hydrophobic. The amide group could form hydrogen bonds, potentially increasing the compound’s solubility in polar solvents .

Scientific Research Applications

Anticancer Activities

  • A series of substituted benzamides, including structures with trimethoxyphenyl and thiazolyl groups, were synthesized and evaluated for anticancer activity against several cancer cell lines. These compounds showed moderate to excellent anticancer activity, with some derivatives outperforming the reference drug etoposide. This indicates the potential of such compounds in cancer therapy (Ravinaik et al., 2021).

Antimicrobial and Antioxidant Properties

  • Thiazole derivatives have been synthesized and confirmed for antimicrobial activity, showing good activity against various pathogens. The trimethoxy substituted derivatives, in particular, displayed good activity, highlighting their potential in developing new antimicrobial agents (Chawla, 2016).

  • Novel thiazole derivatives with trimethoxy groups were synthesized and evaluated for in vitro antioxidant properties. Some synthesized compounds demonstrated potent antioxidant activity, suggesting their potential use in combating oxidative stress-related diseases (Jaishree et al., 2012).

Synthetic Methodologies

  • Research on synthesizing and characterizing new chemical entities, such as thiazole derivatives, provides valuable insights into synthetic methodologies that can be utilized for creating molecules with potential biological activities. These studies contribute to the broader field of chemical synthesis, offering pathways for the development of new therapeutic agents (Li-jua, 2015).

Mechanism of Action

The mechanism of action of a compound depends on its biological activity, which is not known for this compound based on the information available .

Safety and Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could also involve investigating its biological activity, if any .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-14-5-7-15(8-6-14)22-24-17(13-29-22)9-10-23-21(25)16-11-18(26-2)20(28-4)19(12-16)27-3/h5-8,11-13H,9-10H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNGQTBERIQYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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